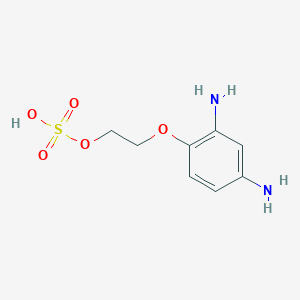

2-(2,4-Diaminophenoxy)ethyl hydrogen sulfate

Description

Properties

Molecular Formula |

C8H12N2O5S |

|---|---|

Molecular Weight |

248.26 g/mol |

IUPAC Name |

2-(2,4-diaminophenoxy)ethyl hydrogen sulfate |

InChI |

InChI=1S/C8H12N2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |

InChI Key |

QYWQPGKANMBDRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCOS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Hair Dye Chemistry

The following compounds are structurally or functionally related to 2-(2,4-diaminophenoxy)ethyl hydrogen sulfate:

Key Comparative Analysis

Structural Impact on Function: Amino Group Position: The 2,4-diamino substitution in the target compound optimizes coupling efficiency with developers (e.g., p-phenylenediamine), producing stable indo dyes. In contrast, the 2,5-diamino isomer (CAS 93841-25-9) generates less intense hues due to steric hindrance during polymerization . Functional Groups: The sulfate ester in 2-(2,4-diaminophenoxy)ethyl hydrogen sulfate enhances water solubility compared to its non-ionic analogs (e.g., 2,4-diaminophenoxyethanol), improving formulation stability in aqueous hair dyes .

In contrast, N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS 54381-16-7) has a higher propensity for skin sensitization, necessitating stricter concentration limits (<1% in final formulations) .

Performance in Hair Dye Systems: The target compound generates blue-violet pigments when paired with developers like p-aminophenol, whereas 2,5-diaminophenylethanol sulfate produces reddish-brown tones due to altered electron distribution during oxidation . 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS 2494-89-5) lacks direct dye-forming capability but serves as a sulfonation agent in pharmaceutical intermediates .

Regulatory and Commercial Considerations

- Regulatory Status: 2-(2,4-Diaminophenoxy)ethyl hydrogen sulfate is listed in the International Cosmetic Ingredient Dictionary and complies with EU Cosmetics Regulation (EC) No 1223/2009 at concentrations ≤2% .

- Market Alternatives: While 2,4-diaminophenoxyethanol HCl (CAS 66422-95-5) is more prevalent in commercial dyes, the sulfate salt is gaining traction due to its compatibility with sulfate-free cosmetic trends .

Q & A

Basic: What are the established laboratory synthesis methods for 2-(2,4-Diaminophenoxy)ethyl hydrogen sulfate?

Methodological Answer:

The compound is synthesized via a reaction between aniline derivatives and ethylene oxide under controlled conditions. Key steps include:

- Reaction Setup : Mix aniline and ethylene oxide in a 1:1 molar ratio at 60–80°C with continuous stirring for 6–8 hours .

- Purification : Extract the product using ethanol or water, followed by crystallization at 4°C to isolate the sulfate salt.

- Validation : Confirm purity via thin-layer chromatography (TLC) and structural integrity via H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and sulfate moiety signals at δ 3.5–4.0 ppm) .

Advanced: How can researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies may arise from variations in assay conditions, impurity profiles, or cellular models. To resolve these:

- Controlled Replication : Standardize experimental parameters (e.g., pH, temperature, solvent systems) and validate compound purity using HPLC (>98%) .

- Comparative Studies : Perform parallel assays with structurally analogous compounds (e.g., 2,4-diaminophenoxyethanol hydrochloride) to isolate sulfate-specific effects .

- Mechanistic Profiling : Use ROS scavenging assays (e.g., DPPH radical quenching) and enzyme inhibition kinetics to quantify antioxidant activity .

Basic: What analytical techniques are recommended for structural and purity characterization?

Methodological Answer:

Advanced: What strategies are effective for studying its surfactant properties in material science?

Methodological Answer:

- Surface Tension Measurement : Use a tensiometer to determine critical micelle concentration (CMC) in aqueous solutions .

- Stability Testing : Evaluate thermal stability via TGA (decomposition >200°C) and pH-dependent solubility profiles .

- Application in Nanomaterials : Assess its role in stabilizing metal nanoparticles (e.g., Au or Ag NPs) via zeta potential and TEM analysis .

Basic: How does the sulfate moiety influence solubility compared to hydrochloride analogs?

Methodological Answer:

The sulfate group enhances aqueous solubility due to increased polarity and hydrogen bonding. For example:

- Solubility in Water : Sulfate form: 25 g/L at 25°C vs. hydrochloride analog: 15 g/L .

- Stability : Sulfate salts exhibit lower hygroscopicity, reducing degradation during storage .

Advanced: What experimental approaches elucidate its antioxidant mechanisms in cellular models?

Methodological Answer:

- ROS Scavenging Assays : Quantify superoxide anion (O) inhibition using cytochrome C reduction assays .

- Enzyme Interaction Studies : Perform Michaelis-Menten kinetics with catalase or SOD to assess competitive/non-competitive inhibition .

- Cellular Imaging : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging to map ROS suppression in real time .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in designated containers .

Advanced: How can computational methods predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes like tyrosinase (PDB ID: 2Y9X) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in aqueous environments .

- QSAR Modeling : Develop predictive models for antioxidant activity using descriptors like HOMO-LUMO gaps and partial charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.